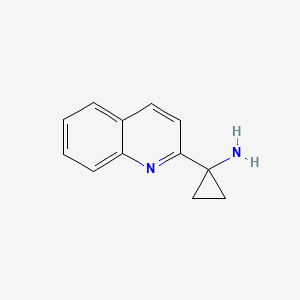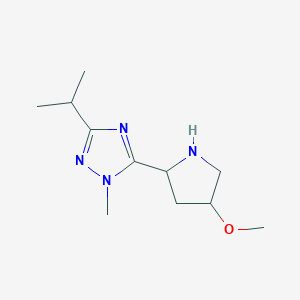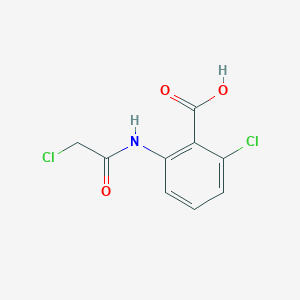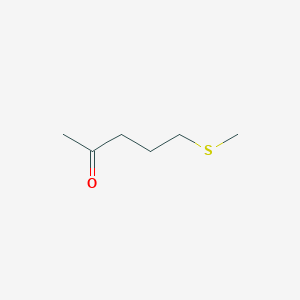
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine: is an organic compound with the molecular formula C11H17NO This compound features a furan ring substituted with a 2-methylcyclopropyl group and an ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylcyclopropyl Group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base.
Attachment of the Ethan-1-Amine Chain: The final step involves the reaction of the substituted furan with an appropriate amine precursor under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives and secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: It has potential as a scaffold for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activities.
Mechanism of Action
The mechanism of action of n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)methanamine
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)propane-1-amine
- n-Methyl-2-(5-(2-methylcyclopropyl)furan-2-yl)butane-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the furan ring.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
- Biological Activities: The differences in structure can lead to variations in biological activities, making each compound unique in its potential applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-methyl-2-[5-(2-methylcyclopropyl)furan-2-yl]ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-7-10(8)11-4-3-9(13-11)5-6-12-2/h3-4,8,10,12H,5-7H2,1-2H3 |
InChI Key |
GDCHJHNLMINPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)


![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13531117.png)

![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)

![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)

![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)




